![molecular formula C15H17N7O2 B2940766 6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320955-18-6](/img/structure/B2940766.png)
6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of methylpyrazolo[1,5-a]pyrazine . It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .
Synthesis Analysis
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which are structurally related to the compound , were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The synthesis involved conversion via nitrile intermediates to the corresponding amidoximes and amidines .Molecular Structure Analysis
The InChI code for a structurally similar compound, 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is 1S/C7H9N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11) .Chemical Reactions Analysis
The synthesis of the structurally related methylpyrazolo[1,5-a]pyrazine-4-carboxylates involved cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate .Scientific Research Applications
Fluorescent Probes for Bioimaging
This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications. They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in the design of solid-state emitters .
Chemosensors
The structural diversity and presence of heteroatoms make these compounds potential chelating agents for ions. This characteristic is beneficial for developing chemosensors that can detect the presence of specific ions or molecules within biological or environmental samples .
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, pyrazolo[1,5-a]pyrimidines can be utilized in the development of OLEDs. These devices are used in various applications, including displays and lighting, where energy-efficient and high-quality light emission is required .
Photodynamic Therapy
The compound’s ability to absorb and emit light makes it a candidate for use in photodynamic therapy (PDT). In PDT, light-sensitive compounds are activated by light to produce a therapeutic effect, such as killing cancer cells or bacteria .
Synthetic Methodology Research
The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, makes them an interesting subject for research in synthetic chemistry. Studying their synthesis could lead to more environmentally friendly production methods for similar compounds .
Materials Science
The stability and photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for materials science applications. They can be used to create materials with specific optical properties for use in technology and research .
Sensing and Detection Technologies
These compounds’ fluorescent properties can be exploited in sensing technologies. They can be designed to change their emission properties in response to external stimuli, making them useful for detecting changes in their environment .
Drug Discovery
The compound’s structural features and potential biological interactions make it a molecule of interest in drug discovery. It could serve as a lead compound or a scaffold for the development of new therapeutic agents .
Mechanism of Action
While the specific mechanism of action for the compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is not mentioned in the retrieved papers, related compounds such as pyrazolo[1,5-a]pyrazine-4-carboxamides are claimed as modulators of the integrated stress pathway, playing an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
Future Directions
The future directions for research on this compound could involve further exploration of its potential applications in the field of optical applications, given the promising characteristics of related pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis methods could be refined and expanded to construct new heteryl-containing derivatives .
properties
IUPAC Name |
6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-10-8-11-14(16-2-3-22(11)19-10)21-6-4-20(5-7-21)12-9-13(23)18-15(24)17-12/h2-3,8-9H,4-7H2,1H3,(H2,17,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLAMPHHWOUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

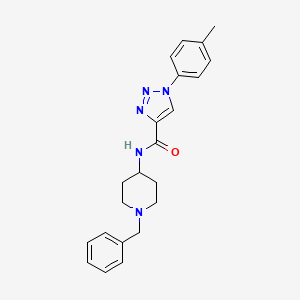
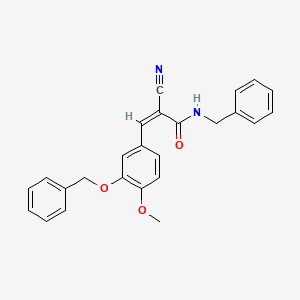
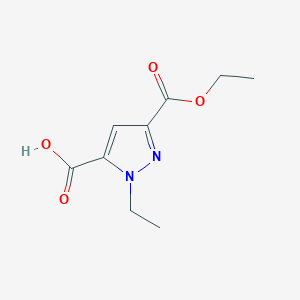

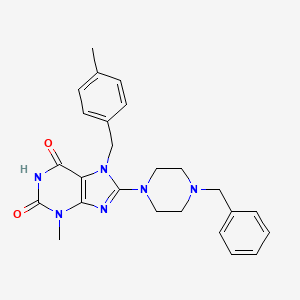
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)
![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)
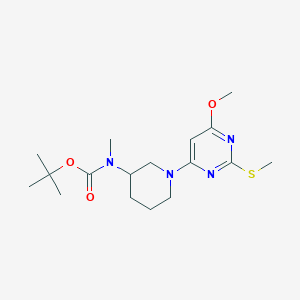
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2940703.png)
![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)

![5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2940706.png)